

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of BFPET

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Compound of Interest

Compound Name: *Bfpet*

Cat. No.: *B10815495*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of the novel positron emission tomography (PET) tracer, **BFPET**, chemically known as (4-[¹⁸F]fluorophenyl)triphenylphosphonium ion. **BFPET** is an F-18 labeled myocardial perfusion imaging agent designed to assess blood flow and mitochondrial function within the heart. This document synthesizes available preclinical and phase I clinical trial data to offer a detailed resource for professionals in the field of nuclear medicine and drug development.

Core Pharmacokinetic and Biodistribution Data

The following tables summarize the quantitative data from preclinical studies in rats, which provide a foundational understanding of the tracer's behavior in a biological system. While a phase I human trial has been conducted, detailed quantitative data from this study is not yet available in peer-reviewed literature; however, key findings from the human trial abstract are included for a more complete picture.

Table 1: Biodistribution of BFPET in Rats (% Injected Dose per Gram of Tissue)

Organ	5 Minutes	30 Minutes	60 Minutes
Heart	1.64	1.51	1.57
Blood	0.07	0.02	0.02
Lungs	0.69	0.03	0.38
Liver	0.34	0.18	0.17
Kidneys	1.23	1.05	0.98
Spleen	0.21	0.15	0.14
Muscle	0.15	0.12	0.11
Bone	0.08	0.06	0.05

Table 2: Heart-to-Organ Ratios of BFPET in Rats

Ratio	5 Minutes	30 Minutes	60 Minutes
Heart-to-Blood	23.4	75.5	78.5
Heart-to-Lungs	2.4	50.3	4.1
Heart-to-Liver	4.8	8.4	9.2

Table 3: Summary of Human Phase I Clinical Trial Findings

Parameter	Finding
Subjects	12 healthy volunteers (age 20-85)
Safety	No adverse events or clinically significant changes in vital signs, ECGs, or lab tests.
Whole Body Effective Dose	66.64 mrem/mCi
Organs with Highest Dose	Kidneys, bladder, gall bladder, liver, pancreas, and myocardium
Blood Clearance	Fast
Myocardial Uptake	Rapid and stable over a 60-minute imaging period
Liver Activity	Declined over the 60-minute imaging period
Heart-to-Background Ratios	High

Experimental Protocols

Preclinical Evaluation in Rats

Tracer Synthesis: **BFPET** was synthesized via nucleophilic aromatic substitution from (4-nitrophenyl)triphenylphosphonium nitrate and ammonium [^{18}F]fluoride. The final product was purified using high-performance liquid chromatography (HPLC).

Animal Model: Biodistribution studies were conducted in Sprague-Dawley rats.

Tracer Administration: A saline solution of **BFPET** was administered via intravenous injection.

Tissue Collection and Analysis: At 5, 30, and 60 minutes post-injection, the rats were euthanized, and tissues of interest were dissected, weighed, and the radioactivity was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

Human Phase I Clinical Trial

Study Design: A single-center, open-label study was conducted in 12 healthy volunteers.

Inclusion Criteria: Male and female subjects between 20 and 85 years of age.

Safety Monitoring: Primary safety endpoints included vital signs, physical examinations, 12-lead electrocardiograms (ECGs), 24-hour Holter monitoring, and clinical laboratory tests of blood and urine.

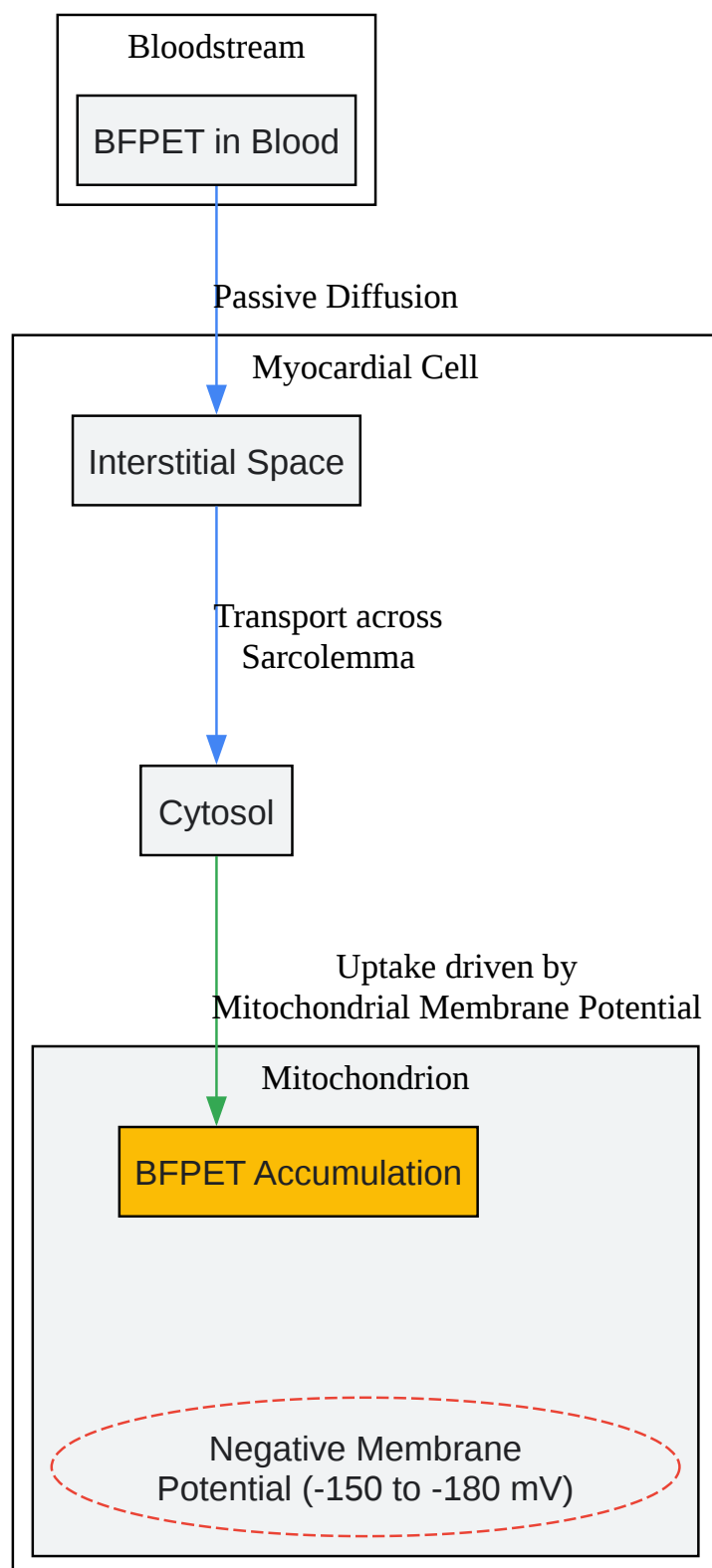
Tracer Administration: Approximately 10 mCi (370 MBq) of **BFPET** was injected intravenously.

Imaging Protocol:

- Group 1 (6 volunteers): Sequential whole-body imaging was performed over 90 minutes following a positioning and attenuation scan.
- Group 2 (6 volunteers): Dynamic imaging of the heart was conducted for 60 minutes, followed by a gated acquisition phase.

Mechanism of Uptake and Retention

BFPET is a lipophilic cation. Its uptake and retention in the myocardium are driven by the negative mitochondrial membrane potential.

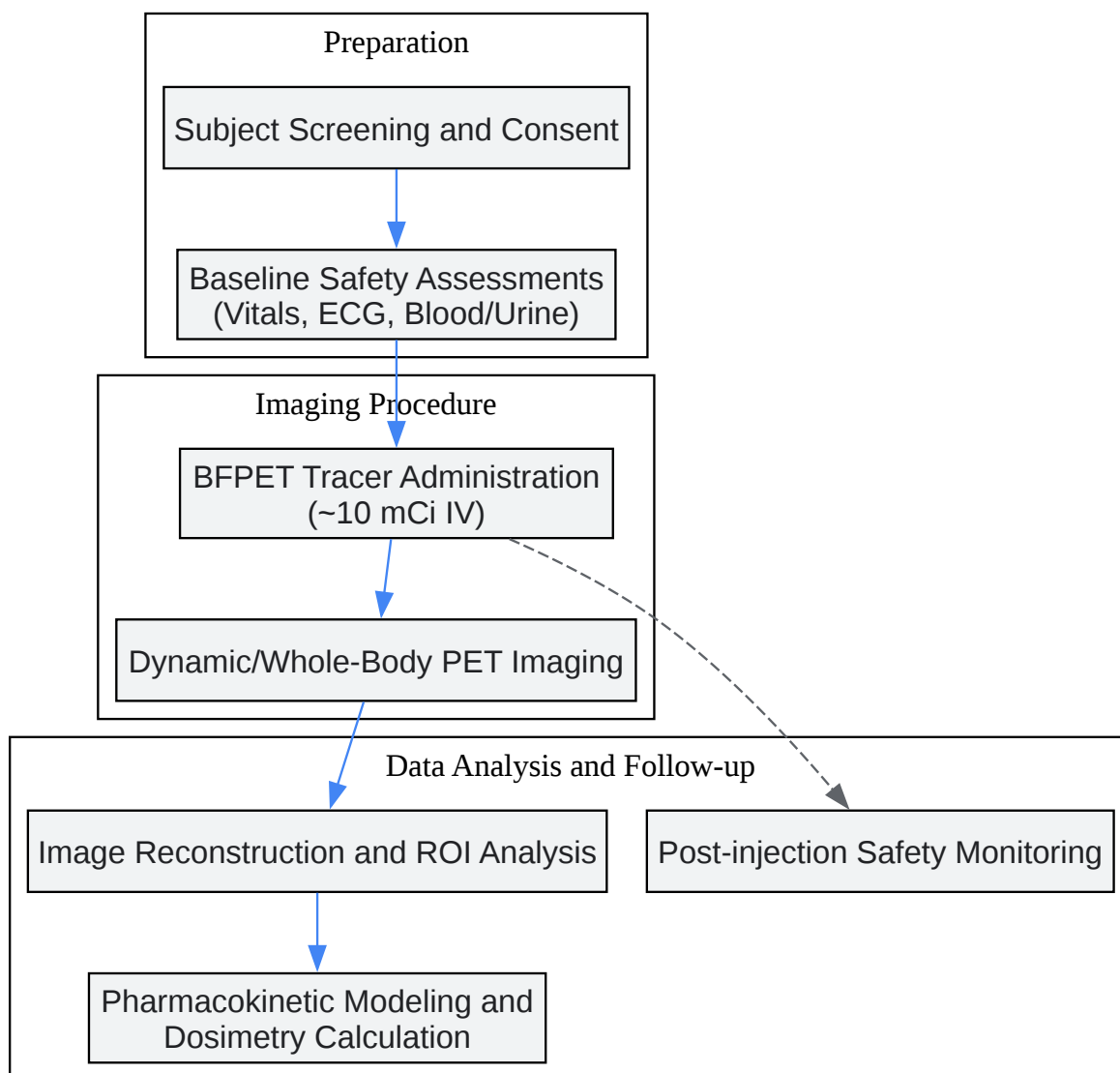


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BFPET Uptake Pathway in Myocardial Cells

Experimental Workflow

The general workflow for evaluating the pharmacokinetics and biodistribution of **BFPET** in a clinical setting is as follows:



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Human Phase I Clinical Trial Workflow for **BFPET**

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